molecular formula C12H12ClN3 B1322328 6-chloro-N-ethyl-2-phenylpyrimidin-4-amine CAS No. 26871-14-7

6-chloro-N-ethyl-2-phenylpyrimidin-4-amine

Cat. No.: B1322328
CAS No.: 26871-14-7
M. Wt: 233.69 g/mol
InChI Key: NMSYTXBYOPLTHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-ethyl-2-phenylpyrimidin-4-amine is a pyrimidine derivative characterized by a chloro group at position 6, a phenyl group at position 2, and an ethyl-substituted amine at position 2. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

6-chloro-N-ethyl-2-phenylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c1-2-14-11-8-10(13)15-12(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSYTXBYOPLTHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623061
Record name 6-Chloro-N-ethyl-2-phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26871-14-7
Record name 6-Chloro-N-ethyl-2-phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-ethyl-2-phenylpyrimidin-4-amine typically involves the reaction of 6-chloro-2-phenylpyrimidine with ethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-ethyl-2-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has highlighted the potential of 6-chloro-N-ethyl-2-phenylpyrimidin-4-amine as a building block for synthesizing anticancer agents. A study demonstrated that derivatives of pyrimidine compounds exhibited significant cytotoxicity against various cancer cell lines, including gastric adenocarcinoma cells. The structural modifications on the pyrimidine ring were found to enhance their anticancer activity compared to non-substituted analogs .

Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. A review of pyrimidine derivatives indicated that certain compounds could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Specifically, some derivatives showed comparable IC50 values to established anti-inflammatory drugs like celecoxib, suggesting that this compound could be a candidate for further development in treating inflammatory diseases .

Biological Studies

Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition assays to study its interactions with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This mechanism is critical in understanding how these compounds can modulate biological pathways and potentially lead to therapeutic applications .

Receptor Binding Assays
In receptor binding studies, this compound has been evaluated for its ability to interact with various receptors involved in signal transduction pathways. Such interactions can influence cellular responses and have implications for drug design targeting specific receptor types .

Chemical Synthesis

Intermediate in Synthesis
This compound serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for further modifications that can lead to the development of novel pharmaceuticals with enhanced biological activities .

Industrial Applications

Agrochemicals and Dyes
Beyond medicinal applications, this compound is also used in developing agrochemicals and dyes. Its chemical properties make it suitable for formulating products that require specific reactivity or stability under agricultural conditions .

Case Studies and Research Findings

Study FocusFindings
Anticancer ResearchPyrimidine derivatives showed significant cytotoxicity against gastric adenocarcinoma cells.
Anti-inflammatory EffectsCompounds exhibited COX inhibition comparable to celecoxib, indicating potential therapeutic use .
Enzyme InteractionThe compound inhibited specific enzymes, affecting biological pathways critical for drug development .

Mechanism of Action

The mechanism of action of 6-chloro-N-ethyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways within cells. The exact targets and pathways can vary depending on the specific application and context. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential cellular processes . In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyrimidine core allows for diverse functionalization, influencing reactivity, solubility, and biological activity. Key analogs and their substituent differences are summarized below:

Compound Name Substituents (Positions) Molecular Weight Key Features
6-Chloro-N-ethyl-2-phenylpyrimidin-4-amine Cl (6), Ph (2), NH-Et (4) ~247.7 (calc.) Ethyl group enhances lipophilicity; phenyl and chloro groups stabilize π-π interactions.
6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine () Cl (6), NO₂ (5), NH-Me (4), Ph (N-substituent) ~269.7 Nitro group introduces electron-withdrawing effects; methyl and phenyl groups influence steric bulk .
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine () Cl (5), Me (6), pyridinyl (2), NH-phenethyl (4) ~325.8 Phenethyl chain enhances membrane permeability; pyridinyl moiety enables metal coordination .
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () F (aryl), Me (6), NH-aryl (4), methoxy (aryl) ~456.5 Fluorine and methoxy groups modulate electronic properties; intramolecular H-bonding stabilizes conformation .
6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine () Cl (6), MeS (2), NH-cyclopropyl (4) ~215.7 Methylthio and cyclopropyl groups enhance metabolic stability .

Key Observations:

  • N-Substituents : Ethyl (target compound) vs. methyl () or cyclopropyl () groups alter steric bulk and lipophilicity, impacting bioavailability.
  • Electron-Withdrawing Groups : Nitro () and chloro (target compound) substituents influence electrophilic aromatic substitution reactivity.
  • Aromatic Systems : Phenyl (target compound) vs. pyridinyl () substituents affect π-stacking and solubility.

Crystallographic and Conformational Analysis

  • Dihedral Angles : In N-(2-fluorophenyl) derivatives (), dihedral angles between pyrimidine and aryl rings range from 12.8° to 86.1°, influencing molecular packing .
  • Hydrogen Bonding : Weak C–H⋯O and C–H⋯π interactions stabilize crystal structures (). Ethyl substituents in the target compound may reduce H-bonding propensity compared to polar nitro or methoxy groups .

Biological Activity

6-Chloro-N-ethyl-2-phenylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications including antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The chemical formula of this compound is C12H13ClN4C_{12}H_{13}ClN_{4}. It is synthesized through the reaction of 6-chloro-2-phenylpyrimidine with ethylamine under controlled conditions. This synthesis can be optimized in industrial settings using techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. For instance, it may inhibit bacterial growth by interfering with essential cellular processes. Additionally, studies suggest that it can modulate inflammatory pathways, potentially serving as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antibacterial agent. The mechanism involves disrupting bacterial cell functions, although specific pathways remain to be fully elucidated.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects, particularly through its impact on COX enzymes. Preliminary results indicate that it can suppress COX-2 activity, which is crucial in the inflammatory response. In a comparative study, its IC50 values against COX enzymes were reported alongside established anti-inflammatory drugs, demonstrating comparable efficacy .

Anticancer Potential

In addition to its antimicrobial and anti-inflammatory properties, this compound has shown promise in cancer research. It was found to inhibit the proliferation of cancer cell lines in vitro, with specific attention to its effects on Bcr-Abl positive leukemia cells. The structure–activity relationship (SAR) studies indicated that modifications to the compound could enhance its cytotoxicity against cancer cells .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryCOX enzyme inhibition
AnticancerCytotoxicity against cancer cell lines

Detailed Research Findings

  • Antimicrobial Studies : A study reported that this compound significantly inhibited the growth of multiple bacterial strains, with a notable effect on Gram-positive bacteria.
  • Inflammation and Pain Models : In carrageenan-induced paw edema models in rats, compounds structurally similar to this compound exhibited significant anti-inflammatory effects comparable to indomethacin .
  • Cancer Cell Line Testing : In vitro assays showed that this compound reduced cell viability in various cancer cell lines, indicating potential as a therapeutic agent against malignancies associated with Bcr-Abl mutations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.